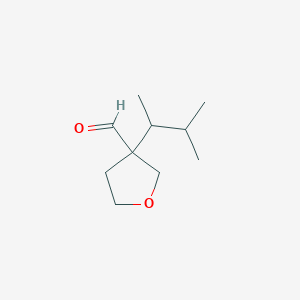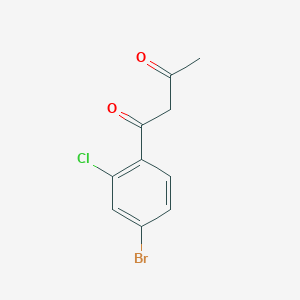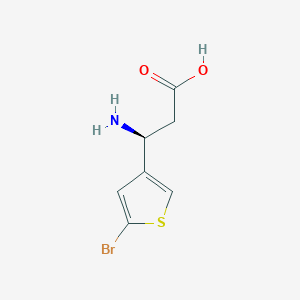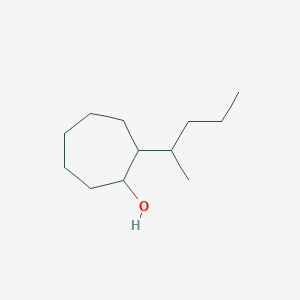
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is used primarily for research purposes and is known for its unique structure, which includes an oxolane ring and an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbutan-2-ol with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with a suitable aldehyde precursor under controlled conditions to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use it to study the effects of aldehyde-containing compounds on biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:
3-(3-Methylbutan-2-yl)oxolane-2-carboxamide: This compound has a similar structure but contains a carboxamide group instead of an aldehyde group.
1H-Indole-3-carbaldehyde: This compound contains an indole ring and an aldehyde group, making it structurally different but functionally similar in terms of reactivity.
The uniqueness of this compound lies in its specific combination of an oxolane ring and an aldehyde group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-(3-methylbutan-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8(2)9(3)10(6-11)4-5-12-7-10/h6,8-9H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
KAXKNJPZBVWJTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C1(CCOC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)

![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)
![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)




![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)
